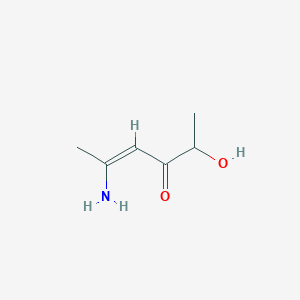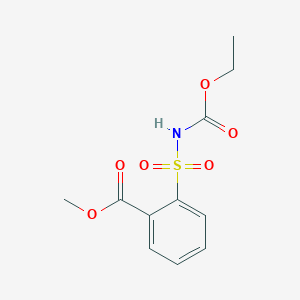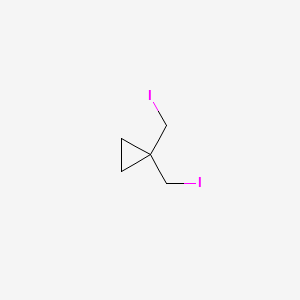
1,1-Bis(iodomethyl)cyclopropane
Vue d'ensemble
Description
1,1-Bis(iodomethyl)cyclopropane is an organoiodine compound with the molecular formula C5H8I2. This compound is characterized by a cyclopropane ring substituted with two iodomethyl groups at the 1-position. The presence of iodine atoms makes it a valuable intermediate in organic synthesis, particularly in the formation of cyclopropane derivatives.
Mécanisme D'action
Target of Action
1,1-Bis(iodomethyl)cyclopropane is a synthetic compound that primarily targets alkenes . Alkenes are unsaturated hydrocarbons that contain at least one carbon-carbon double bond. They play a crucial role in the formation of complex organic structures.
Mode of Action
The compound acts as a carbene source . Carbenes are highly reactive species with a divalent carbon atom and two non-bonding electrons . The mode of action involves the addition of carbenes to alkenes, resulting in the formation of cyclopropane structures . This reaction is stereospecific, meaning it preserves the configuration of the alkene .
Biochemical Pathways
The interaction of this compound with alkenes affects the cyclopropane synthesis pathway . This pathway is significant in organic chemistry due to the highly strained nature of cyclopropane compounds, making them very reactive and interesting synthetic targets . Cyclopropanes are also present in numerous biological compounds .
Pharmacokinetics
ItsADME (Absorption, Distribution, Metabolism, and Excretion) properties would likely be influenced by its molecular weight (321.93 g/mol) and its structure. It’s important to note that the compound’s bioavailability would be affected by these properties, as well as by factors such as route of administration and the presence of other compounds.
Result of Action
The primary result of the action of this compound is the formation of substituted cyclopropane structures . These structures are valuable in both chemical synthesis and in the production of various pharmaceuticals due to their reactivity.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored in a refrigerated environment to maintain its stability . Additionally, the presence of other reactive species in the environment could potentially affect the compound’s reactivity and the outcomes of its interactions with alkenes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,1-Bis(iodomethyl)cyclopropane can be synthesized through the reaction of cyclopropane with iodomethane in the presence of a strong base. Another method involves the use of carbenes, which are highly reactive intermediates that can add to alkenes to form cyclopropane rings .
Industrial Production Methods: Industrial production of this compound typically involves the use of large-scale reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process often includes steps such as distillation and recrystallization to purify the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 1,1-Bis(iodomethyl)cyclopropane undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other nucleophiles, leading to the formation of different substituted cyclopropanes.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield various products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and halides.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a wide range of substituted cyclopropanes, while oxidation and reduction reactions can lead to the formation of cyclopropane derivatives with different functional groups .
Applications De Recherche Scientifique
1,1-Bis(iodomethyl)cyclopropane has several applications in scientific research:
Comparaison Avec Des Composés Similaires
1,1-Diiodocyclopropane: Similar in structure but lacks the iodomethyl groups.
1,1-Dibromocyclopropane: Contains bromine atoms instead of iodine.
1,1-Dichlorocyclopropane: Contains chlorine atoms instead of iodine.
Uniqueness: 1,1-Bis(iodomethyl)cyclopropane is unique due to the presence of two iodomethyl groups, which impart distinct reactivity and properties compared to other similar compounds. The iodine atoms make it a valuable intermediate for further functionalization and synthesis of complex molecules .
Propriétés
IUPAC Name |
1,1-bis(iodomethyl)cyclopropane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8I2/c6-3-5(4-7)1-2-5/h1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAEWACGRLOFYKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CI)CI | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8I2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80660404 | |
| Record name | 1,1-Bis(iodomethyl)cyclopropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80660404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.93 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83321-23-7 | |
| Record name | 1,1-Bis(iodomethyl)cyclopropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80660404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


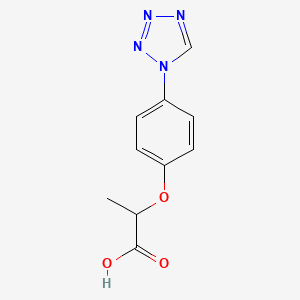
![5-[(2-Chloro-5-nitrophenoxy)methyl]furan-2-carboxylic acid](/img/structure/B3156605.png)
![3-[(4-Methyl-2-nitrophenoxy)methyl]benzoic acid](/img/structure/B3156613.png)
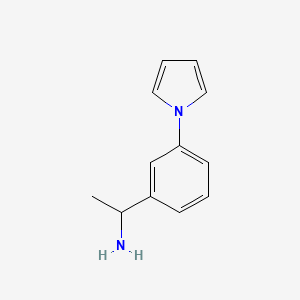
![5-[(4-Methylphenoxy)methyl]-2-furoic acid](/img/structure/B3156621.png)
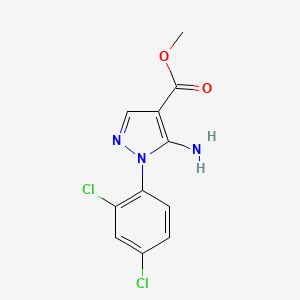
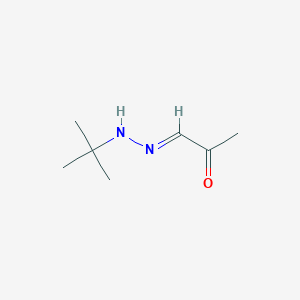
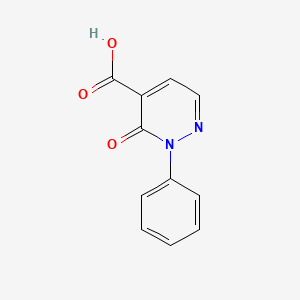
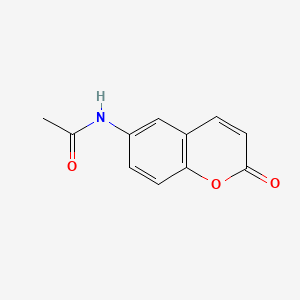
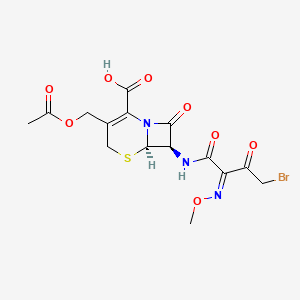
![7-Methyl-1,4-dioxaspiro[4.5]dec-7-ene](/img/structure/B3156664.png)
